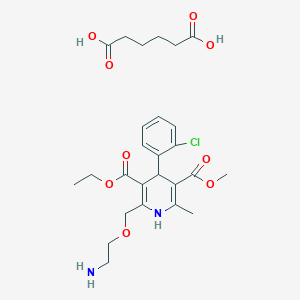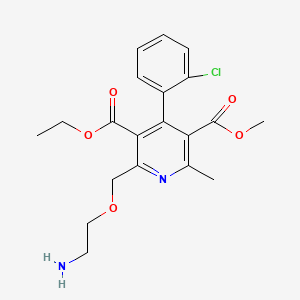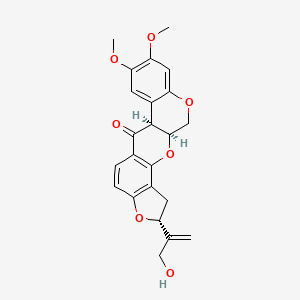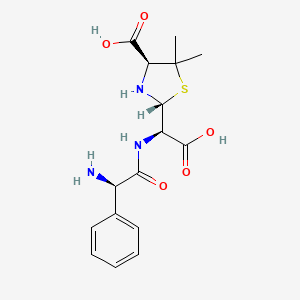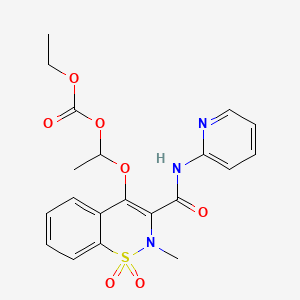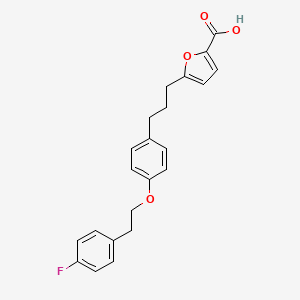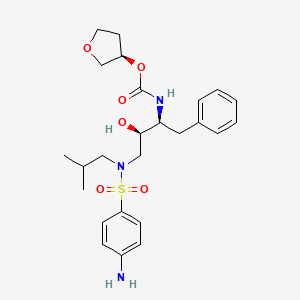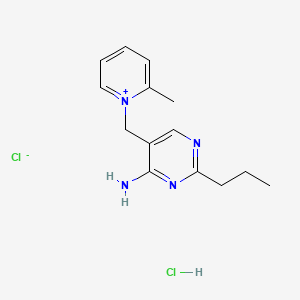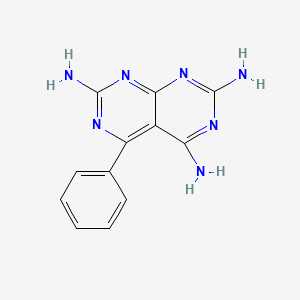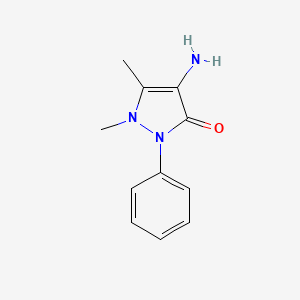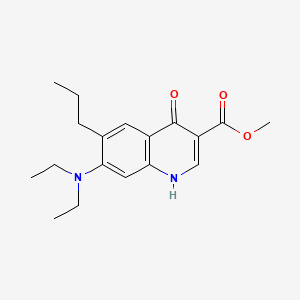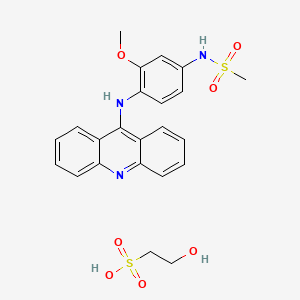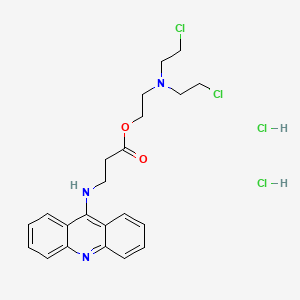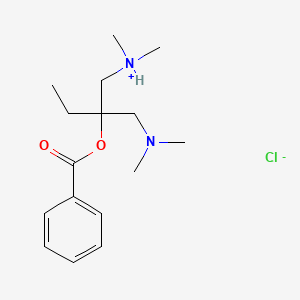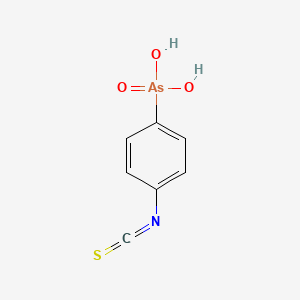
Arsonic acid, (4-isothiocyanatophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsanil isothiocyanate creates a hapten-specific response as an arsonic acid conjugate. It may induce cell-mediated cytotoxicity based on the mode of hapten linkage.
Wissenschaftliche Forschungsanwendungen
Coordination Complex Structures
(4-Aminophenyl)arsonic acid, a relative of (4-isothiocyanatophenyl)arsonic acid, has been studied for its use in forming coordination complexes with alkaline earth metals like Mg, Ca, Sr, and Ba. These complexes exhibit unique three-dimensional network structures and hydrogen bonding, which have potential applications in materials science and chemistry (Smith & Wermuth, 2017).
Immunological Research
Arsonic acids, including arsanil isothiocyanate, a derivative of arsonic acid, have been explored in immunological studies. Research has shown that these compounds can induce delayed hypersensitivity and stimulate lymphocyte response in guinea pigs, which suggests potential applications in immunology and vaccine development (Bhan & Leskowitz, 1977).
Chemical Interaction Studies
The reaction of arsonic acids with thiols has been a subject of study, providing insights into the mechanistic aspects and implications for dioxygen activation by trivalent arsenic compounds. This research is significant for understanding the environmental and biological behavior of arsonic compounds (Lala & Ioannou, 2003).
Analytical Chemistry Applications
In the field of analytical chemistry, arsonic acids, including those related to (4-isothiocyanatophenyl)arsonic acid, have been used to develop methods for determining inorganic arsenic in biological samples. This has important implications for environmental monitoring and food safety (Conklin et al., 2012).
Thermal Behavior Analysis
Research on the thermal behavior of arylarsonic acids, a category that includes (4-isothiocyanatophenyl)arsonic acid, provides critical information for understanding their stability and decomposition pathways. This has relevance in materials science and environmental studies (Yosida & Wakae, 1973).
Biochemical Studies
Arsonic acids have been explored for their biochemical action, particularly as phosphate analogues. Understanding their interaction with biological systems is crucial for both medical and environmental contexts (Dixon, 1996).
Eigenschaften
CAS-Nummer |
62327-35-9 |
|---|---|
Produktname |
Arsonic acid, (4-isothiocyanatophenyl)- |
Molekularformel |
C7H6AsNO3S |
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
(4-isothiocyanatophenyl)arsonic acid |
InChI |
InChI=1S/C7H6AsNO3S/c10-8(11,12)6-1-3-7(4-2-6)9-5-13/h1-4H,(H2,10,11,12) |
InChI-Schlüssel |
FJGCWJFFSBGALF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)[As](=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=C=S)[As](=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AABITC arsanil isothiocyanate arsonic acid benzene isothiocyanate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



